N,N-dimethyl-1H-pyrazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

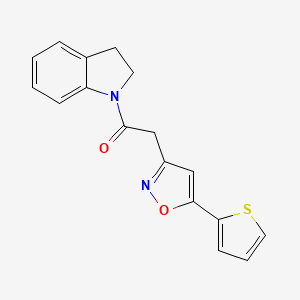

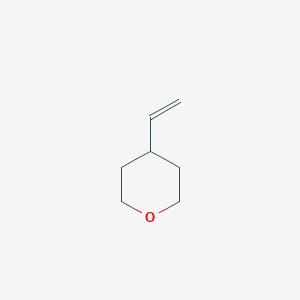

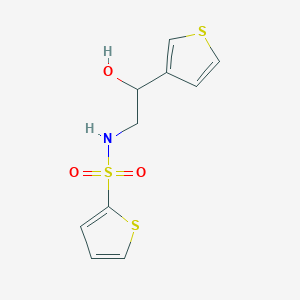

“N,N-dimethyl-1H-pyrazole-4-carboxamide” is a chemical compound with the molecular formula C6H9N3O . It belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

A series of novel pyrazole-4-carboxamides were rationally designed and synthesized . Their structures were characterized by 1H NMR, 13C NMR, and HRMS . Preliminary bioassay showed that some compounds exhibited more than 90% inhibition against certain fungi at 100 μg/mL .Molecular Structure Analysis

The molecular structure of “this compound” was confirmed by spectral data . The InChI code for this compound is 1S/C6H9N3O/c1-9(2)6(10)5-3-7-8-4-5/h3-4H,1-2H3,(H,7,8) .Chemical Reactions Analysis

Pyrazole-4-carboxamides, such as “this compound”, have been found to exhibit fungicidal activity . They can inhibit the growth of certain fungi by blocking the energy synthesis of the pathogens .Physical and Chemical Properties Analysis

“this compound” is a solid compound with a melting point of 159-160°C . Its molecular weight is 139.16 .Scientific Research Applications

DNA Binding and Cytotoxicity Studies

N,N-dimethyl-1H-pyrazole-4-carboxamide derivatives have been explored for their potential in DNA binding and cytotoxicity. A study synthesized bis-pyrazoles from 3,5-dimethyl pyrazole and investigated their interaction with DNA through molecular docking and absorption spectroscopy. Some of these compounds demonstrated promising activity against human pancreatic adenocarcinoma and human non-small cell lung carcinoma cell lines, highlighting their potential in cancer research and treatment (Reddy et al., 2017).

Novel Synthetic Approaches

Researchers have developed novel synthetic approaches for pyrazole-4-carboxamides. One method involves reacting N-(3-(dimethylamino)-2-formylacryloyl)formamide with hydrazine hydrate or monosubstituted hydrazines, offering advantages over other methods for constructing such ring systems (Jachak et al., 2010).

Antileukemic Activities

The antileukemic activities of furanyl, pyranyl, and ribosyl derivatives of 4-(3,3-dimethyl-1-triazeno)imidazole-5-carboxamide and 3-(3,3-dimethyl-1-triazeno)pyrazole-4-carboxamide have been studied. These derivatives were tested for their activity against leukemia and showed promising results (Earl & Townsend, 1979).

Molecular Docking Studies

Molecular docking studies of new pyrazole-4-carboxamides have been conducted to understand their interaction with biological targets. Two compounds synthesized in a study showed inhibitory activity against Botrytis cinerea, a plant pathogen, indicating their potential use in agricultural applications (Qiao et al., 2019).

Biological Evaluation

This compound derivatives have been synthesized and evaluated for their biological applications. For instance, compounds derived from 4-aminophenazone showed potential in binding nucleotide protein targets, indicating their relevance in medicinal chemistry (Saeed et al., 2015).

In Vivo Nematocidal Evaluation

A study focused on the synthesis of novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives to evaluate their nematocidal activity. While these compounds exhibited weak fungicidal activity, some showed good activity against Meloidogyne incognita, a nematode pest (Zhao et al., 2017).

Crystal Structure and Biological Activity

The crystal structure and biological activity of certain pyrazole-4-carboxamides have been studied, with some compounds showing effective inhibition on the proliferation of cancer cell lines. This indicates their potential use in cancer therapy (Liu et al., 2016).

Mechanism of Action

Target of Action

The primary target of N,N-dimethyl-1H-pyrazole-4-carboxamide is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the mitochondrial electron transfer between succinate and ubiquinone, a system critical for oxygen-sensing .

Mode of Action

This compound interacts with its target, the SDH enzyme, by binding to its active site . The compound exhibits high affinity with the SDH protein through hydrogen bond and π–π stacking interactions . This interaction inhibits the function of SDH, blocking the energy synthesis of the pathogens .

Biochemical Pathways

The inhibition of SDH disrupts the mitochondrial electron transfer between succinate and ubiquinone . This disruption affects the energy synthesis of the pathogens, leading to their eventual death .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound .

Result of Action

The inhibition of SDH by this compound leads to significant antifungal activity. For instance, it has shown to exhibit complete in vitro fungicidal activity against Alternaria solani with an EC50 value of 3.06 μg/mL . It also displayed complete in vivo protective antifungal activity against A. solani on tomato at 10 mg/L .

Safety and Hazards

Future Directions

While there is limited information available on the future directions of “N,N-dimethyl-1H-pyrazole-4-carboxamide”, it is worth noting that pyrazole derivatives have been the subject of ongoing research due to their diverse biological activities . Further studies could explore the potential applications of this compound in various fields, including medicine and agriculture.

Properties

IUPAC Name |

N,N-dimethyl-1H-pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-9(2)6(10)5-3-7-8-4-5/h3-4H,1-2H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOFWFVNVHZGMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CNN=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91918-13-7 |

Source

|

| Record name | N,N-dimethyl-1H-pyrazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Methoxyphenyl)sulfonyl-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetonitrile](/img/structure/B2873393.png)

![4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)phenol](/img/structure/B2873398.png)

![1-(4-ethoxyphenyl)-3-[(3-phenylpropyl)amino]pyrazin-2(1H)-one](/img/structure/B2873400.png)

![2-(4-chlorophenyl)-5-phenyl-3-(pyridin-3-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2873407.png)

![N-(tert-butyl)-5-(3-chloro-4-methylphenyl)-2-(2-furyl)-6-methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-6-carboxamide](/img/structure/B2873410.png)